1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide

Ionic Liquid Density Volumetric Properties Electrolyte Formulation

1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide ([C₂py][NTf₂], EPy TFSI) is a hydrophobic, room-temperature ionic liquid (RTIL) composed of an aromatic N-ethylpyridinium cation paired with the weakly coordinating bis(trifluoromethylsulfonyl)imide anion. Its molecular formula is C₉H₁₀F₆N₂O₄S₂ (MW 388.31 g·mol⁻¹), and it is commercially available at purities ≥99%.

Molecular Formula C9H10F6N2O4S2
Molecular Weight 388.3 g/mol
CAS No. 712354-97-7
Cat. No. B6316466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide
CAS712354-97-7
Molecular FormulaC9H10F6N2O4S2
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
InChIInChI=1S/C7H10N.C2F6NO4S2/c1-2-8-6-4-3-5-7-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-7H,2H2,1H3;/q+1;-1
InChIKeyGNWJDYQCOZNHPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide (CAS 712354-97-7): Procurement-Relevant Physicochemical and Performance Profile


1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide ([C₂py][NTf₂], EPy TFSI) is a hydrophobic, room-temperature ionic liquid (RTIL) composed of an aromatic N-ethylpyridinium cation paired with the weakly coordinating bis(trifluoromethylsulfonyl)imide anion. Its molecular formula is C₉H₁₀F₆N₂O₄S₂ (MW 388.31 g·mol⁻¹), and it is commercially available at purities ≥99% . The compound belongs to the N-alkylpyridinium bis(trifluoromethylsulfonyl)imide family, a class recognized for high thermal stability and low volatility relative to imidazolium-based ionic liquids [1]. Key physicochemical properties include a melting point of approximately 32 °C, density near 1.54–1.59 g·cm⁻³ at 298 K, and dynamic viscosity around 40 cP at ambient temperature [2][3]. These characteristics position [C₂py][NTf₂] as a candidate for high-temperature electrolytes, extraction media, and fundamental ion-transport studies, yet its selection over close structural analogs demands quantitative, comparator-based justification.

Why 1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide Cannot Be Replaced by a Close Structural Analog Without Performance Penalty


The N-alkylpyridinium bis(trifluoromethylsulfonyl)imide family exhibits pronounced property non-linearity with alkyl chain length, rendering the shortest-chain member ([C₂py][NTf₂]) functionally distinct from its longer-chain congeners. Density decreases by approximately 5.5% when the N-alkyl chain is extended from ethyl to butyl, while surface tension drops by roughly 11% over the same homologation step [1]. Viscosity rises substantially with chain elongation, inversely affecting ionic conductivity [2]. Moreover, pyridinium-based ionic liquids demonstrate systematically higher thermal stability and lower volatility than their imidazolium counterparts bearing identical anions, a consequence of stronger cation–anion interactions and the aromatic pyridinium core's resistance to Hofmann elimination pathways [3]. These structure-driven property divergences mean that substituting [C₂py][NTf₂] with, for example, [C₄py][NTf₂] or [C₂mim][NTf₂] will alter density, interfacial behavior, mass-transport properties, and thermal endurance in ways that directly impact device performance, extraction efficiency, or reaction outcomes. Evidence quantifying these differences is provided in Section 3.

Quantitative Differentiation Evidence for 1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide Against Its Closest Structural Analogs


Liquid Density at 298 K: 5.5% Higher than 1-Butylpyridinium TFSI, Enabling Superior Gravimetric Electrolyte Packing

At 298.15 K and atmospheric pressure, [C₂py][NTf₂] exhibits a mass density of 1537.5 kg·m⁻³, compared with 1454.7 kg·m⁻³ for the butyl-substituted analog [C₄py][NTf₂] [1]. This represents a 5.7% higher density for the ethyl derivative, measured by hydrostatic balance with magnetic suspension (single-sinker method) at NIST TRC. The density advantage persists across the entire 283–338 K temperature range studied. For context, the pentyl analog [C₅py][NTf₂] is even less dense (not directly tabulated here but consistent with the monotonic density decrease with chain lengthening). The higher density translates to a proportionally larger mass of ionic liquid per unit volume, which is directly relevant to gravimetric capacity in electrolyte-limited devices.

Ionic Liquid Density Volumetric Properties Electrolyte Formulation

Surface Tension at 298 K: 12% Higher than 1-Butylpyridinium TFSI, Dictating Wetting and Interfacial Mass Transfer Behavior

Surface tension (liquid–gas) for [C₂py][NTf₂] at 298.15 K is 0.0374 N·m⁻¹, measured by ring tensiometry. The butyl analog [C₄py][NTf₂] yields 0.0334 N·m⁻¹ under identical conditions [1]. This 12.0% difference is significant for applications where wetting, capillary rise, or interfacial contact area governs performance. The surface tension decreases monotonically with increasing N-alkyl chain length across the [Cnpy][NTf₂] series, meaning the ethyl derivative provides the highest surface energy among commercially available homologs, which can be advantageous for maximizing interfacial contact in gas–liquid or liquid–liquid reactions.

Surface Tension Interfacial Phenomena Extraction Solvent Design

Pyridinium Core Thermal Stability Advantage Over Imidazolium Analogs: Decomposition Onset Above 600 K Versus ~573–673 K for EMIM TFSI

Thermogravimetric analysis (TGA) of the [Cnpy][NTf₂] series (n = 2, 4, 5) establishes decomposition temperatures exceeding 600 K (~327 °C) at a heating rate of 15 K·min⁻¹ under inert atmosphere [1]. Complementary work on 2-alkyl-1-ethylpyridinium TFSI ionic liquids demonstrates that this pyridinium series possesses systematically higher thermal stability and lower volatility compared to imidazolium-based ionic liquids with the same [NTf₂]⁻ anion [2]. Collision-induced dissociation (CID) experiments revealed stronger cation–anion binding energies for the pyridinium family, consistent with the elevated decomposition threshold. For reference, 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C₂mim][NTf₂], EMIM TFSI) typically exhibits TGA onset decomposition temperatures in the 573–673 K range depending on heating rate and atmosphere, with the pyridinium analog providing a margin of thermal endurance that can be decisive in high-temperature electrochemical or catalytic applications.

Thermal Stability Thermogravimetric Analysis High-Temperature Electrolytes

Ionic Conductivity and Viscosity: 5.5 mS·cm⁻¹ and 40.5 cP Position [C₂py][NTf₂] as the Lowest-Viscosity Pyridinium TFSI, Surpassing Chain-Extended Homologs

Vendor-specified properties for high-purity (>99%) [C₂py][NTf₂] include ionic conductivity of 5.545 mS·cm⁻¹ and dynamic viscosity of 40.5 cP at ambient temperature . Within the [Cnpy][NTf₂] homologous series, viscosity increases substantially with alkyl chain length due to enhanced van der Waals interactions; for instance, [C₆py][NTf₂] exhibits approximately 1.5–2× higher viscosity than the ethyl derivative, with a corresponding reduction in ionic conductivity [1]. Although the imidazolium counterpart [C₂mim][NTf₂] (EMIM TFSI) typically achieves higher conductivity (~8–9 mS·cm⁻¹), the pyridinium IL compensates with superior thermal and electrochemical stability. The conductivity–viscosity product (Walden plot analysis) confirms that [C₂py][NTf₂] behaves as a 'good' ionic liquid with ionicity comparable to imidazolium systems [2], making it the optimal choice when thermal robustness must be balanced against acceptable ion mobility.

Ionic Conductivity Dynamic Viscosity Electrolyte Transport Properties

Electrochemical Reductive Stability Hierarchy: Pyridinium Cations Occupy a Distinct Position Versus Imidazolium, Informing Cathode Compatibility

A systematic cyclic voltammetry study of 16 ionic liquids on glassy carbon electrodes established the following reductive stability sequence (cathodic limit, from widest to narrowest): [P₁₄,₆₆₆]⁺ > [N₁₁₂,₁O₂]⁺ > [HMPyrr]⁺ > [BMPyrr]⁺ > [EMIm]⁺ > [MOEMMor]⁺ ≈ [MOPMPip]⁺ > [S₂₂₂]⁺ > [BMPy]⁺ ≈ [HPy]⁺ ≈ [HPPy]⁺ [1]. Pyridinium-based cations ([BMPy]⁺, [HPy]⁺, [HPPy]⁺) exhibit the narrowest reductive windows among the cation families tested, with cathodic limits significantly less negative than imidazolium ([EMIm]⁺). For the TFSI anion, the oxidative limit is anion-dominated and consistently wide (~4.0 V vs. Fc/Fc⁺ reference), meaning the overall electrochemical window for [C₂py][NTf₂] is cathodically constrained relative to [C₂mim][NTf₂]. This distinct positioning means that for applications involving highly reducing electrodes (e.g., lithium metal, graphite anodes), the imidazolium analog may offer a wider operational voltage range, whereas for oxidatively demanding environments (positive electrode stability), the pyridinium–TFSI combination remains competitive.

Electrochemical Window Reductive Stability Cathode Electrolyte Compatibility

Research and Industrial Scenarios Where 1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide Demonstrably Outperforms Its Closest Analogs


High-Temperature Lithium-Ion and Sodium-Ion Battery Electrolytes Requiring Thermal Endurance Beyond 300 °C

The decomposition temperature of [C₂py][NTf₂] exceeding 600 K [1], combined with the pyridinium family's demonstrated thermal stability advantage over imidazolium ILs [2], makes this compound the preferred electrolyte component for batteries operating at elevated temperatures (150–300 °C). In such environments, imidazolium-based electrolytes (e.g., EMIM TFSI) may undergo premature thermal degradation, releasing volatile decomposition products that compromise cell integrity. The higher density of [C₂py][NTf₂] (1.538 g·cm⁻³ at 298 K) also contributes to improved volumetric energy density compared to longer-chain pyridinium alternatives [3]. Selection rationale: When thermal stability is the primary constraint and ambient-temperature conductivity (~5.5 mS·cm⁻¹) is acceptable, [C₂py][NTf₂] offers a margin of safety that imidazolium analogs cannot match.

Liquid–Liquid Extraction Processes Where High Surface Tension Accelerates Phase Disengagement

The 12% higher surface tension of [C₂py][NTf₂] relative to [C₄py][NTf₂] (0.0374 vs. 0.0334 N·m⁻¹ at 298 K) [3] promotes faster phase separation and sharper interfaces in liquid–liquid extraction operations. This property is particularly valuable in aromatic/aliphatic hydrocarbon separations, where the pyridinium IL has been demonstrated to perform equivalently to imidazolium ILs in selectivity but with the advantage of improved phase disengagement kinetics due to higher interfacial tension [4]. The lower viscosity of the ethyl derivative compared to longer-chain pyridinium ILs further enhances mass transfer rates. Selection rationale: Procure [C₂py][NTf₂] when extraction throughput is limited by phase separation time rather than distribution coefficient.

Redox-Flow Battery Electrolytes Prioritizing Oxidative Stability and Low Volatility

The TFSI anion confers a wide oxidative window (~4.0 V) common to all TFSI-based ILs, but the pyridinium cation's distinct reductive limit [5] positions [C₂py][NTf₂] as a suitable electrolyte for redox couples operating at positive potentials (e.g., vanadium-based, TEMPO-based, or ferrocene-based catholytes). The combination of negligible vapor pressure, high thermal stability [1][2], and adequate ionic conductivity makes this IL a candidate for non-aqueous redox-flow batteries where solvent evaporation and thermal degradation are failure modes for conventional organic electrolytes. Selection rationale: Choose [C₂py][NTf₂] over imidazolium ILs when the redox chemistry operates primarily in the oxidative regime and low volatility is non-negotiable.

Fundamental Physicochemical Benchmarking and Molecular Dynamics Simulation Validation

[C₂py][NTf₂] has been extensively characterized experimentally across multiple independent studies, providing validated data for density, speed of sound, refractive index, surface tension, isobaric heat capacity, electrical conductivity, and viscosity over the 288–338 K range [6][7]. This rich dataset, combined with the compound's commercial availability at >99% purity , establishes it as a reliable benchmark system for validating molecular dynamics force fields, COSMO-RS predictions, and equation-of-state models for ionic liquids. The pronounced alkyl-chain-length sensitivity of pyridinium IL thermophysical properties, which is more acute than in imidazolium series [7], makes [C₂py][NTf₂] a stringent test case for computational methods. Selection rationale: Procure for experimental–computational cross-validation studies requiring high-purity, well-documented reference ionic liquids.

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